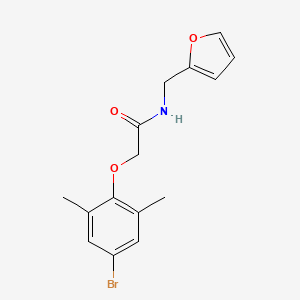
2-(4-bromo-2,6-dimethylphenoxy)-N-(2-furylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-bromo-2,6-dimethylphenoxy)-N-(2-furylmethyl)acetamide is a chemical compound that has been synthesized for its potential use in scientific research. This compound is known for its unique properties and is being studied for its mechanism of action and potential biochemical and physiological effects. In
Scientific Research Applications
Synthesis of Heterocyclic Compounds
The compound has been used in the synthesis of various heterocyclic compounds. For instance, Kametani, Ohsawa, and Ihara (1981) investigated the synthesis of indole derivatives through intramolecular nucleophilic aromatic substitution. Their study demonstrated the application of related bromo-dimethylphenoxy acetamides in the synthesis of complex organic structures like indoles and 2-oxindoles, essential in pharmaceutical research (Kametani, Ohsawa, & Ihara, 1981).
Pharmaceutical Research
In pharmaceutical research, similar compounds have been explored for their potential therapeutic effects. For example, Ahmadi et al. (2012) synthesized new diphenhydramine derivatives and evaluated their anti-inflammatory activities in rats. Their research contributes to understanding how structural variations in compounds like 2-(4-bromo-2,6-dimethylphenoxy)-N-(2-furylmethyl)acetamide can influence biological activity and therapeutic potential (Ahmadi, Khalili, Hajikhani, Safari, & Nahri-Niknafs, 2012).
Analytical Chemistry
This compound is also relevant in analytical chemistry for developing new methods and reagents. Gikas et al. (2003) developed a new fluorescent reagent for sensitive detection of carbonyl compounds, showcasing how similar compounds can be used in creating sensitive analytical tools for environmental and biochemical analysis (Gikas, Parissi-Poulou, Kazanis, & Vavagianis, 2003).
Metabolism Studies
In the context of metabolism studies, Kanamori et al. (2002) investigated the in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine in rats, identifying various metabolites. This research illustrates the use of structurally related compounds in understanding metabolic pathways and potential toxicological effects (Kanamori, Inoue, Iwata, Ohmae, & Kishi, 2002).
Properties
IUPAC Name |
2-(4-bromo-2,6-dimethylphenoxy)-N-(furan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO3/c1-10-6-12(16)7-11(2)15(10)20-9-14(18)17-8-13-4-3-5-19-13/h3-7H,8-9H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWTNWFLYZREIMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCC(=O)NCC2=CC=CO2)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5541471.png)


![4-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}-2-methyl-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5541492.png)
![4-[5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5541503.png)




![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B5541527.png)
![N-benzyl-2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}acetamide](/img/structure/B5541543.png)
